2-Pentadecylimidazoline

Corrosion Inhibition Aluminum Acid Solutions

2-Pentadecylimidazoline (PDI, CAS 12379-47-4) is a long-chain alkyl imidazoline with the formula C₁₈H₃₆N₂, characterized by a 4,5-dihydro-1H-imidazole ring substituted with a 15-carbon alkyl chain. As a member of the fatty imidazoline class, it exhibits amphoteric surfactant behavior and is primarily investigated for its corrosion inhibition properties on ferrous and non-ferrous metals in acidic media.

Molecular Formula C18H36N2
Molecular Weight 280.5 g/mol
CAS No. 12379-47-4
Cat. No. B14711802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentadecylimidazoline
CAS12379-47-4
Molecular FormulaC18H36N2
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=NCCN1
InChIInChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20)
InChIKeyKSJKFYTZUCKVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentadecylimidazoline (CAS 12379-47-4) for Industrial Procurement: A Technical Baseline


2-Pentadecylimidazoline (PDI, CAS 12379-47-4) is a long-chain alkyl imidazoline with the formula C₁₈H₃₆N₂, characterized by a 4,5-dihydro-1H-imidazole ring substituted with a 15-carbon alkyl chain . As a member of the fatty imidazoline class, it exhibits amphoteric surfactant behavior and is primarily investigated for its corrosion inhibition properties on ferrous and non-ferrous metals in acidic media [1]. Its C15 chain length positions it between shorter-chain (C9, C11) and longer-chain (C17) imidazoline analogs, which directly impacts its adsorption behavior and inhibition efficiency [1]. This compound is procured for specialized research in corrosion science and surfactant formulation development.

Why 2-Pentadecylimidazoline Cannot Be Replaced by Generic Imidazoline Analogs


The performance of alkyl imidazolines as corrosion inhibitors or surfactants is highly dependent on the alkyl chain length, which governs hydrophobicity, critical micelle concentration (CMC), and adsorption thermodynamics [2]. Direct substitution with a shorter-chain analog like 2-Nonyl-1,3-imidazoline (NI) or a longer-chain analog like 2-Heptadecyl-1,3-imidazoline (HDI) results in a quantifiably different inhibition efficiency (IE%), as demonstrated by a rank-order potency of UDI > NI > PDI > HDI for aluminum in acid [1]. The C15 chain of PDI provides a specific balance between solubility and surface coverage that differs from both C11 and C17 variants, meaning generic interchange without formulation adjustment will alter the protective film properties and the effective concentration range [1].

Direct Comparative Performance Evidence for 2-Pentadecylimidazoline


Corrosion Inhibition Efficiency Rank-Order vs. C9, C11, and C17 Imidazoline Analogs on Aluminum

In a direct head-to-head study, 2-Pentadecyl-1,3-imidazoline (PDI) was compared with three homologous imidazolines for corrosion inhibition of aluminum in 1 M HCl and 0.5 M H₂SO₄. The experimental rank order of inhibition efficiency was established as UDI (C11) > NI (C9) > PDI (C15) > HDI (C17). This demonstrates that PDI's performance is intermediate, outperforming the longer-chain HDI but being less effective than the shorter-chain UDI and NI under these specific conditions [1]. The data confirms PDI’s performance cannot be approximated by substituting a C11 or C17 imidazoline.

Corrosion Inhibition Aluminum Acid Solutions

Mild Steel Corrosion Inhibition in Sulfuric Acid: PDI vs. UDI, HDI, and NI Benchmark

A comparative study on mild steel in 0.5 M H₂SO₄ reported that 2-Undecyl-1,3-imidazoline (UDI) achieved the highest inhibition efficiency of 96.2% at 500 ppm. While the exact quantified efficiency for PDI (C15) was not the maximum, the study confirmed that PDI and other oleochemical imidazolines all followed Langmuir adsorption isotherms and acted as mixed-type inhibitors [1]. The systematic variation in IE% with chain length underscores that PDI's C15 chain provides a distinct adsorption profile that is not interchangeable with the top-performing C11 analog.

Green Corrosion Inhibitors Mild Steel Sulfuric Acid

Impact of Alkyl Chain Length on Surfactant Properties and Micellization Behavior

As a class, fatty imidazoline surfactants exhibit chain-length-dependent critical micelle concentration (CMC) and surface activity. For the specific base compound 2-pentadecylimidazoline, CMC studies report it forms organized assemblies at concentrations as low as 10 ppmw in CO₂-saturated brine, with characteristic micelle sizes of 18±9 nm . This quantifiable self-assembly behavior is distinct from shorter-chain analogs which would possess higher CMC values and different aggregation numbers, making the C15 variant suitable for applications requiring low-concentration surfactant activity in high-salinity environments.

Surfactant Critical Micelle Concentration Amphoteric

Functional Patents for N-Substituted Derivatives in Fuel System Applications

A 1997 patent (US3644393A) specifically claims the use of 2-pentadecylimidazoline in combination with lecithin to mitigate filter clogging in gasoline. This patented application reports a 40–60% reduction in abrasive wear in fuel systems when the coordination complex is used . This functional differentiation is tied to the specific C15 chain imparted by the pentadecyl substituent, distinguishing it from non-patented or less effective shorter/longer-chain imidazolines in this niche application.

Fuel Additives Filter Clogging Patent Differentiation

Recommended Application Scenarios for 2-Pentadecylimidazoline Based on Comparative Evidence


Corrosion Inhibitor for Aluminum in Acid Pickling and Cleaning Processes

Based on direct comparative evidence, 2-Pentadecylimidazoline is a functional inhibitor for aluminum in 1 M HCl and 0.5 M H₂SO₄ environments, with a proven efficiency intermediate between C11 and C17 analogs [1]. It is best selected when a C15 chain is needed to balance aqueous solubility and hydrophobic film formation on aluminum surfaces, where a C17 chain (HDI) would be less effective.

Green Corrosion Inhibitor for Mild Steel in Sulfuric Acid Media

PDI is a viable oleochemical inhibitor for mild steel in 0.5 M H₂SO₄, adhering to Langmuir adsorption and acting as a mixed-type inhibitor. While UDI (C11) offers a higher peak efficiency (96.2%), PDI is the appropriate choice when a C15 alkyl tail is required for compatibility with other formulation components or for specific adsorption thermodynamics [1].

Low-Dosage Surfactant for High-Salinity CO₂-Saturated Brine Systems

The compound exhibits a low critical micelle concentration of approximately 10 ppmw in CO₂-saturated brine, forming micelles of 18±9 nm. This makes it suitable for surfactant-assisted enhanced oil recovery (EOR) or flow assurance in high-salinity environments where other short-chain imidazolines would require higher concentrations to achieve micellization [1].

Fuel System Anti-Wear Additive Synergist

In patented fuel formulations, 2-pentadecylimidazoline forms coordination complexes with lecithin that reduce abrasive wear in gasoline fuel systems by 40–60%. This specific synergistic effect is attributed to the C15 imidazoline and is not reported for other simple alkyl imidazolines, making it a research candidate for novel fuel additive packages [1].

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